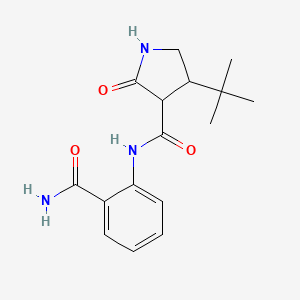
4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TBOA, and it is a potent inhibitor of glutamate transporters. In
Wissenschaftliche Forschungsanwendungen
NMR Studies of Macromolecular Complexes
Background: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying macromolecular assemblies. However, limited sample solubility and stability can hinder its application to complex systems, especially those formed on membranes.
Application: The tert-butyl (tBu) group, when attached to proteins or complexes, can be observed with high sensitivity in NMR experiments. Researchers have used this strategy to analyze presynaptic complexes involved in neurotransmitter release. By attaching tBu groups to specific cysteines in synaptotagmin-1, complexin-1, and neuronal SNAREs, they obtained sharp and intense tBu resonances. Even large complexes (over 200 kDa) could be studied at low micromolar concentrations. This approach provides insights into biomolecular assemblies with limited stability and solubility .
Drug Design and Optimization
Background: The unique structure of 4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide offers opportunities for drug development.
Application: Researchers explore modifications around the carbamoylphenyl moiety to enhance binding affinity, selectivity, and pharmacokinetics. Computational studies and structure-activity relationship (SAR) analyses guide the design of derivatives with improved properties. Potential therapeutic areas include cancer, inflammation, and infection .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)10-8-18-14(21)12(10)15(22)19-11-7-5-4-6-9(11)13(17)20/h4-7,10,12H,8H2,1-3H3,(H2,17,20)(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZPVQZOWWPGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563839.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)
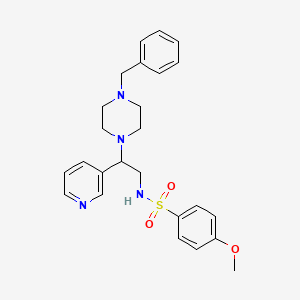

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)
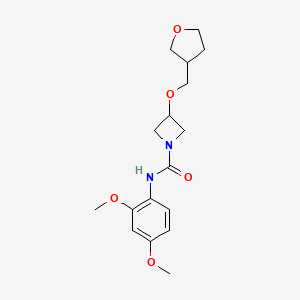
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2563848.png)
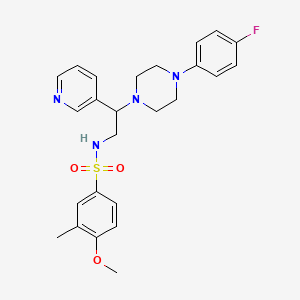
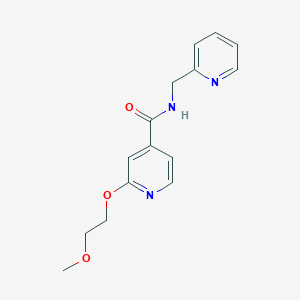
![1-(4-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2563852.png)

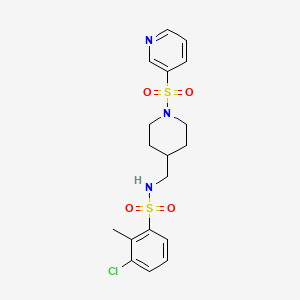
![tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid](/img/structure/B2563860.png)
